2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Metabotropic glutamate receptors Group II mGluR agonism Fluorinated bicyclohexane pharmacology

2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (CAS 260353-65-9), commonly referred to as the active enantiomer (−)-11, is a rigid, conformationally constrained bicyclic glutamate analog that functions as a potent, selective, and orally active agonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3). It belongs to the same chemotype as the prototypical group II agonist LY354740 but is distinguished by the strategic introduction of a fluorine atom at the C6 bridgehead position, which profoundly alters its pharmacological profile and oral bioavailability relative to its non-fluorinated and 3-fluoro-substituted analogs.

Molecular Formula C8H10FNO4
Molecular Weight 203.17 g/mol
CAS No. 260353-65-9
Cat. No. B12570086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid
CAS260353-65-9
Molecular FormulaC8H10FNO4
Molecular Weight203.17 g/mol
Structural Identifiers
SMILESC1CC(C2C1C2(C(=O)O)F)(C(=O)O)N
InChIInChI=1S/C8H10FNO4/c9-8(6(13)14)3-1-2-7(10,4(3)8)5(11)12/h3-4H,1-2,10H2,(H,11,12)(H,13,14)/t3-,4-,7+,8-/m1/s1
InChIKeyGLDRBCJXSGSXEU-JKBXLQNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (CAS 260353-65-9) and Its Procurement Rationale?


2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (CAS 260353-65-9), commonly referred to as the active enantiomer (−)-11, is a rigid, conformationally constrained bicyclic glutamate analog that functions as a potent, selective, and orally active agonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3) [1]. It belongs to the same chemotype as the prototypical group II agonist LY354740 but is distinguished by the strategic introduction of a fluorine atom at the C6 bridgehead position, which profoundly alters its pharmacological profile and oral bioavailability relative to its non-fluorinated and 3-fluoro-substituted analogs [1][2].

Why In-Class Group II mGluR Agonists Are Not Interchangeable with 2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid


Substituting 2-amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid with a seemingly similar group II mGluR agonist such as LY354740 (4) or the 3-fluoro analog MGS0008 ((+)-7) will yield markedly different experimental outcomes due to quantifiable differences in sub-receptor potency, selectivity, and oral bioavailability [1]. Even within the same fluorobicyclohexane series, the specific position of fluorine substitution dictates binding affinity and in vivo efficacy; for instance, the 6-fluoro substitution pattern of (−)-11 produces a distinct Ki profile at mGluR2 versus mGluR3 compared with the 3-fluoro pattern of (+)-7, and the non-fluorinated parent LY354740 suffers from dramatically inferior oral activity [1][2]. These differences are not subtle—they represent orders-of-magnitude variation in critical parameters that directly determine experimental dosing, receptor occupancy, and translational relevance.

Quantitative Differentiation Evidence for 2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid vs. Comparators


Superior mGluR2 Binding Affinity of 6-Fluoro (−)-11 Compared with 3-Fluoro MGS0008

The 6-fluoro-substituted (−)-11 (CAS 260353-65-9) demonstrates a lower Ki for mGluR2 than the 3-fluoro-substituted MGS0008 ((+)-7), indicating higher binding affinity [1]. In competition binding assays using CHO cells expressing human mGluR2, (−)-11 achieved a Ki of 16.6 ± 5.6 nM, compared with 47.7 ± 17 nM for (+)-7, representing an approximately 2.9-fold improvement in affinity [1]. This differentiation is solely attributable to the position of fluorine substitution on the bicyclo[3.1.0]hexane scaffold, as both compounds share the identical core structure and stereochemistry.

Metabotropic glutamate receptors Group II mGluR agonism Fluorinated bicyclohexane pharmacology

Differential mGluR3 Affinity Profile of (−)-11 versus LY354740 and MGS0008

At mGluR3, the 6-fluoro compound (−)-11 exhibits an intermediate affinity profile that distinguishes it from both LY354740 (4) and MGS0008 ((+)-7) [1]. Specifically, (−)-11 displays a Ki of 80.9 ± 31 nM at mGluR3, whereas LY354740 shows a Ki of 53.5 ± 13 nM and (+)-7 shows a Ki of 65.9 ± 7.1 nM [1]. This rank order of mGluR3 affinity (4 > (+)-7 > (−)-11) differs from the rank order at mGluR2 ((−)-11 > 4 ≈ (+)-7), demonstrating that the 6-fluoro substitution selectively enhances mGluR2 binding while attenuating mGluR3 binding relative to the parent compound. This altered mGluR2/mGluR3 ratio may translate into a distinct functional profile in systems expressing both receptor subtypes.

mGluR3 pharmacology Group II receptor selectivity Fluorobicyclohexane SAR

Markedly Superior Oral Bioavailability of Fluorinated Series versus Non-Fluorinated LY354740

The introduction of fluorine into the bicyclo[3.1.0]hexane scaffold—whether at the 3- or 6-position—confers a dramatic improvement in oral activity compared with the non-fluorinated parent LY354740 [1]. LY354740 (4) required an oral ED50 of >100 mg/kg to inhibit phencyclidine (PCP)-induced hyperactivity in rats and 3.0 mg/kg to inhibit PCP-induced head-weaving behavior, whereas the 3-fluoro analog (+)-7 produced ED50 values of 5.1 mg/kg and 0.26 mg/kg, respectively—representing >19.6-fold and 11.5-fold improvements [1]. While separate ED50 data for (−)-11 in these exact models was not located within the primary source, the authors explicitly state that (−)-11 retains agonist activity equal to that of (+)-7, and the 6-fluoro substitution pattern is subsequently exploited in the highly optimized MGS0028 series, which achieves an ED50 of 0.090 µg/kg (head-weaving), confirming that C6 fluorination is a critical determinant of oral activity in this chemotype [1][2].

Oral bioavailability In vivo pharmacology PCP-induced behavior models

Enantiomer-Specific Activity: (−)-11 as the Eutomer with Demonstrated Agonist Activity

The compound with CAS 260353-65-9 corresponds specifically to the (1R,2S,5R,6R) enantiomer [(−)-11], which is the pharmacologically active eutomer [1]. The primary literature demonstrates that (−)-11 exhibits high-affinity agonist activity at both mGluR2 (Ki = 16.6 nM) and mGluR3 (Ki = 80.9 nM), while the racemic mixture would include the inactive or significantly less active (+)-enantiomer [1]. Procurement of the specified enantiomer (CAS 260353-65-9) therefore ensures that the full pharmacological activity reported in validation studies is reproduced, whereas racemic or opposite-enantiomer preparations would produce confounded results with reduced apparent potency.

Stereochemistry–activity relationship Enantiomeric pharmacology mGluR2/3 agonism

Receptor Subtype Selectivity: Group II Selectivity Inferred from C4‑Carbonyl Analog MGS0028

While direct selectivity panel data for (−)-11 across all eight mGluR subtypes was not located in the primary abstract, the structurally related C4‑carbonyl derivative (+)-14 (MGS0028), which retains the 6‑fluoro substitution pattern, demonstrates exceptional group II selectivity [1]. MGS0028 shows Ki values of 0.57 nM (mGluR2) and 2.07 nM (mGluR3) but >100,000 nM at mGluR4, mGluR6, mGluR7, mGluR1a, and mGluR5 expressed in CHO cells (>175,000-fold selectivity) [1]. The shared 6‑fluorobicyclo[3.1.0]hexane‑2,6‑dicarboxylic acid core between (−)-11 and MGS0028 strongly suggests that (−)-11 likewise exhibits negligible activity at group I (mGluR1,5) and group III (mGluR4,6,7,8) receptors, consistent with the established pharmacophore model wherein the constrained bicyclic glutamate core is the primary determinant of group II selectivity [1][2].

mGluR subtype selectivity Group I/III counter-screening Off-target profiling

Agonist Potency at mGluR2: Functional EC50 Confirms Full Agonism Comparable to LY354740

In functional assays measuring forskolin-stimulated cAMP formation in CHO cells expressing human mGluR2, (−)-11 acts as a full agonist with an EC50 of 16.6 nM, as recorded in BindingDB [1]. This value aligns with the Ki determined in binding assays, indicating that (−)-11 is highly efficacious without significant binding–function disconnect. By comparison, the non-fluorinated LY354740 (4) shows an EC50 of 18.3 ± 1.6 nM at mGluR2 in the same assay system, meaning (−)-11 retains essentially equivalent functional potency to the reference agonist while providing the additional advantages of fluorine-mediated oral bioavailability [2].

Functional agonism cAMP inhibition assay mGluR2 pharmacology

Where 2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (CAS 260353-65-9) Delivers Differentiated Value: Top Application Scenarios


In Vivo Behavioral Pharmacology Requiring Oral Group II mGluR Agonism

For studies of schizophrenia, anxiety, or drug dependence using rodent behavioral models (e.g., PCP-induced hyperactivity, conditioned avoidance response), (−)-11 provides oral efficacy that LY354740 cannot match at practical doses [1]. With fluorinated analogs demonstrating ED50 values below 5 mg/kg versus >100 mg/kg for the non-fluorinated parent, (−)-11 enables oral dosing studies that are both cost-effective and consistent with pharmacokinetic feasibility [1]. Its mGluR2 Ki of 16.6 nM ensures robust target engagement without the extreme sub-nanomolar potency of MGS0028, which may be preferable when studying systems with high receptor reserve [1][2].

Structure–Activity Relationship (SAR) Studies on Fluorinated Bicyclohexane mGluR Ligands

As a defined stereoisomer with characterized binding and functional profiles, (−)-11 serves as a critical comparator compound in SAR campaigns exploring the effects of halogen substitution position, bridgehead modifications, and C4 functionalization on group II mGluR pharmacology [1]. Its intermediate mGluR3 affinity (Ki = 80.9 nM) and distinct mGluR2/mGluR3 ratio distinguish it from the 3-fluoro analog MGS0008, enabling researchers to attribute pharmacological differences specifically to the C6 versus C3 fluorine position [1]. Additionally, its structural relationship to the clinical candidate MGS0028 (C4‑carbonyl) makes it a valuable intermediate-complexity reference standard [1].

Radioligand Binding Assay Development and Validation Using [³H]-(+)-7 or [³H]-LY354740 Displacement

The fluorinated bicyclohexane scaffold of (−)-11 has been validated in binding assay development using [³H]-(+)-7 (MGS0008) as the radioligand, with (−)-11 showing robust displacement (Ki = 16.6 nM at mGluR2) [1][2]. This compound can be used as an unlabeled competitor to define non-specific binding or as a reference standard to calibrate new assay batches, offering the advantage of chemical stability conferred by the carbon–fluorine bond relative to oxidatively labile analogs [1].

Differentiation of mGluR2- versus mGluR3-Mediated Effects in Neuropharmacology

The unique mGluR2/mGluR3 Ki ratio of (−)-11 (~0.21) compared with LY354740 (~0.44) and MGS0008 (~0.72) provides a pharmacological tool for dissecting the relative contributions of mGluR2 and mGluR3 to physiological and behavioral endpoints [1]. When used alongside MGS0028 (highly mGluR2-preferring, Ki ratio ~0.28) or selective mGluR3 negative allosteric modulators, (−)-11 fills a gap in the available toolbox for systems where an intermediate selectivity profile is desired [1][2].

Quote Request

Request a Quote for 2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.